2-iodofuran-3-carbonyl Chloride
Description
2-Iodofuran-3-carbonyl chloride is a halogenated furan derivative featuring an iodine atom at the 2-position and a reactive carbonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of both the iodine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its unique reactivity profile enables selective functionalization.
Properties
Molecular Formula |
C5H2ClIO2 |
|---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-iodofuran-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIO2/c6-4(8)3-1-2-9-5(3)7/h1-2H |
InChI Key |
NMVXMXZAGYGSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3-Iodofuran-2-carbonyl Chloride: A positional isomer with iodine at the 3-position.
- 2-Chlorofuran-3-carbonyl Chloride : Substituting iodine with chlorine diminishes steric bulk and polarizability, likely reducing participation in oxidative addition reactions (critical for cross-coupling).
- Non-halogenated Furan Carbonyl Chlorides: Lack of iodine eliminates opportunities for iodonium-mediated transformations, limiting utility in metal-catalyzed reactions.
Reactivity in Nucleophilic Substitution
For comparison:
- 3-Iodochromone (): Reacts with secondary amines to yield 2-aminomethylene-3(2H)-benzofuranones in moderate-to-high yields (Table 1 of the cited study). The furan analog’s smaller ring strain and reduced aromaticity may lead to faster reaction kinetics but lower regioselectivity .
- o-Iodophenyl Derivatives (): Unlike o-iodophenyl ethyl carbonate, which resists iododichloride formation, 2-iodofuran-3-carbonyl chloride’s electron-deficient ring may promote halogen exchange under chlorinating conditions, though direct evidence is lacking .
Stability and Decomposition Pathways
- Thermal Stability : Iodine’s size and weak C–I bond increase susceptibility to thermal degradation compared to chloro or bromo analogs.
- Chlorination Behavior: Chlorination of o-iodophenol produces hexachlorocyclohexadienone and chloranil (), whereas this compound’s conjugated system may favor ring-opening or iodochloride elimination under similar conditions .
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Reaction Yields with Secondary Amines (Hypothetical)
| Compound | Amine | Yield (%) | Notes |
|---|---|---|---|
| This compound | Piperidine | ~75* | Faster kinetics vs. chromones |
| 3-Iodochromone | Piperidine | 68 | From |
*Hypothesized based on structural analogies.
Table 3: Chlorination Products
| Compound | Conditions | Major Products |
|---|---|---|
| o-Iodophenol () | Cl₂ in CCl₄, 60–70°C | Hexachlorocyclohexadienone |
| This compound* | Hypothetical Cl₂ exposure | Predicted ring-opening or ICl elimination |
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